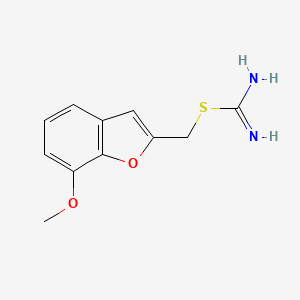
3-(Propane-1-sulfonyl)-propan-1-ol
Descripción general
Descripción
3-(Propane-1-sulfonyl)-propan-1-ol: is an organic compound that contains a sulfonyl group attached to a propane chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propane-1-sulfonyl)-propan-1-ol typically involves the reaction of propane-1-sulfonic acid with appropriate reagents. One common method includes the use of 2,4,6-Trichloro-[1,3,5]-triazine (TCT) in acetone, followed by the addition of triethylamine (NEt3). The mixture is then irradiated at 80°C in a microwave synthesizer, followed by rapid cooling to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Propane-1-sulfonyl)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Propane-1-sulfonyl)-propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its sulfonyl group can act as a probe for identifying active sites in enzymes.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors. Its ability to interact with biological molecules makes it a candidate for therapeutic research.
Industry: In industrial applications, this compound can be used in the production of surfactants, detergents, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which 3-(Propane-1-sulfonyl)-propan-1-ol exerts its effects involves the interaction of its sulfonyl group with target molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. This interaction can inhibit or enhance the function of the target molecules, depending on the context.
Comparación Con Compuestos Similares
1-Propanesulfonyl chloride: Similar in structure but contains a chloride group instead of a hydroxyl group.
Sulfonyl fluorides: These compounds have a sulfonyl group attached to a fluoride, offering different reactivity and stability.
Uniqueness: 3-(Propane-1-sulfonyl)-propan-1-ol is unique due to its hydroxyl group, which provides additional reactivity compared to its chloride or fluoride counterparts. This makes it a versatile compound for various chemical transformations and applications.
Propiedades
IUPAC Name |
3-propylsulfonylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-2-5-10(8,9)6-3-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPMZFKJKKOZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


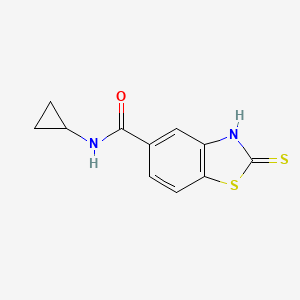
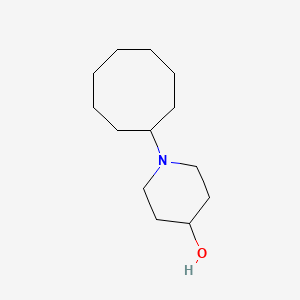


![2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1460972.png)

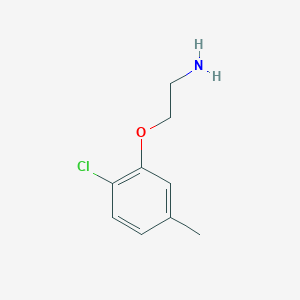

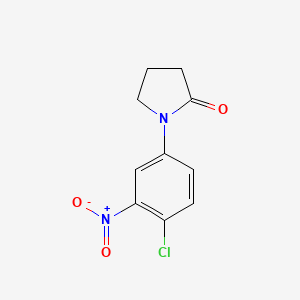

![5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460985.png)
